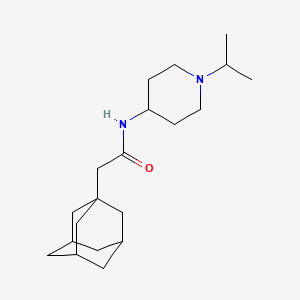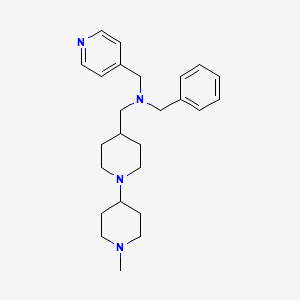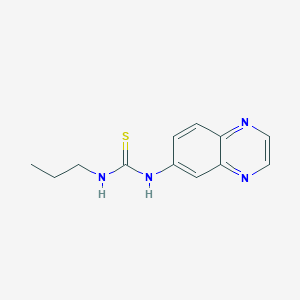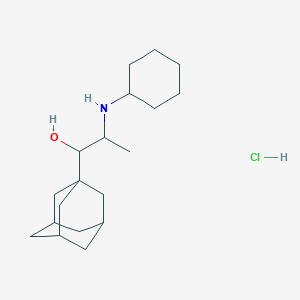
2-(1-adamantyl)-N-(1-isopropyl-4-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-N-(1-isopropyl-4-piperidinyl)acetamide, commonly known as AIA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. AIA belongs to the class of adamantane derivatives and has been shown to possess unique pharmacological properties that make it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of AIA is not fully understood, but it is believed to exert its pharmacological effects through multiple pathways. AIA has been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, which are involved in the regulation of cognitive function and motor control. Additionally, AIA has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage and contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
AIA has been shown to exert a variety of biochemical and physiological effects in animal models. In addition to its neuroprotective properties, AIA has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and kidneys. AIA has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AIA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, AIA has been shown to exhibit low toxicity and is well-tolerated in animal models. However, one limitation of AIA is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on AIA. One area of interest is the development of AIA analogs with improved pharmacological properties. Additionally, further research is needed to fully elucidate the mechanism of action of AIA and its potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, the development of novel drug delivery systems for AIA could improve its solubility and bioavailability, making it a more viable therapeutic option.
Métodos De Síntesis
The synthesis of AIA involves the reaction of 1-adamantylamine with 1-isopropyl-4-piperidone in the presence of acetic anhydride and acetic acid. The reaction proceeds through an imine intermediate, which is subsequently reduced with sodium borohydride to yield the final product, AIA. The synthesis of AIA has been optimized to achieve high yields and purity, making it a viable compound for further research.
Aplicaciones Científicas De Investigación
AIA has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. AIA has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, AIA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O/c1-14(2)22-5-3-18(4-6-22)21-19(23)13-20-10-15-7-16(11-20)9-17(8-15)12-20/h14-18H,3-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCBOPKFPKWTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine hydrobromide](/img/structure/B4982188.png)

![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)

![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)


![(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4982240.png)

![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)

